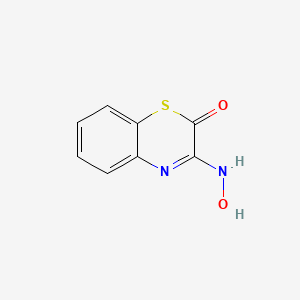

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the hydroxyimino group adds to its chemical reactivity and potential for forming various derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate oxime derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Investigated for its antimicrobial and antitubercular activities.

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2H-Benzo[b][1,4]thiazin-3(4H)-one: Lacks the hydroxyimino group, making it less reactive in certain chemical transformations.

2-Arylimino-2,3-dihydrobenzo[e][1,3]thiazin-4-one: Contains an arylimino group instead of a hydroxyimino group, leading to different biological activities.

1,3-Benzothiazin-4-one: A simpler structure with different reactivity and applications.

Uniqueness

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential for forming various derivatives. This functional group also contributes to its biological activity, making it a valuable compound for research and development in medicinal chemistry.

Biologische Aktivität

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiazine ring system and has been studied for its roles as an enzyme inhibitor, especially in the context of neurodegenerative diseases and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N2O3S. Its structure includes a fused benzene and thiazine moiety with two carbonyl groups at positions 2 and 3 of the thiazine ring, contributing to its unique chemical reactivity and biological activity. The presence of the hydroxyimino group is particularly significant as it enhances the compound's reactivity and potential for forming various derivatives .

The mechanism of action for this compound primarily involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in treating neurodegenerative conditions such as Alzheimer’s disease .

Antimicrobial Activity

Research indicates that derivatives of 2H-1,4-Benzothiazine-2,3(4H)-dione exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. In vitro studies have demonstrated that specific derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .

Neuroprotective Effects

Beyond its role as an acetylcholinesterase inhibitor, compounds related to 2H-1,4-Benzothiazine-2,3(4H)-dione have shown neuroprotective effects in various models. These findings support their potential use in managing neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival .

Acetylcholinesterase Inhibition

In a study evaluating several derivatives of 2H-1,4-Benzothiazine-2,3(4H)-dione for their acetylcholinesterase inhibition capabilities, compounds demonstrated varying degrees of potency. For instance:

- Compound A : IC50 = 50 µM

- Compound B : IC50 = 75 µM

These results highlight the potential for developing effective cholinergic agents based on this scaffold .

Cytotoxicity Assessment

Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that selected derivatives exhibited low cytotoxicity with IC50 values exceeding 100 µM. This suggests a favorable safety profile for further pharmacological development .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2H-Benzo[b][1,4]thiazin-3(4H)-one | Lacks hydroxyimino group | Reduced reactivity |

| 1,3-Benzothiazin-4-one | Simpler structure | Different reactivity |

| 2-Arylimino-2,3-dihydrobenzo[e][1,3]thiazin-4-one | Contains arylimino group | Distinct biological activities |

The unique hydroxyimino group in 2H-1,4-Benzothiazine-2,3(4H)-dione differentiates it from similar compounds and enhances its biological activity .

Eigenschaften

IUPAC Name |

3-(hydroxyamino)-1,4-benzothiazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUYBWNEVQFRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)S2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469584 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903891-96-3 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.